barceloneic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

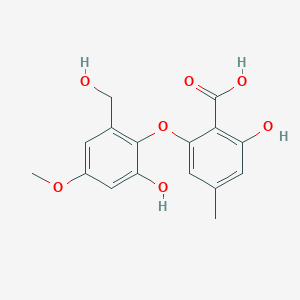

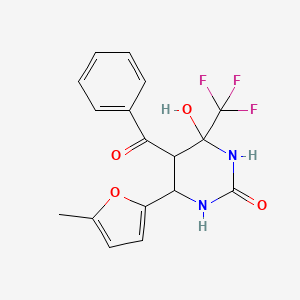

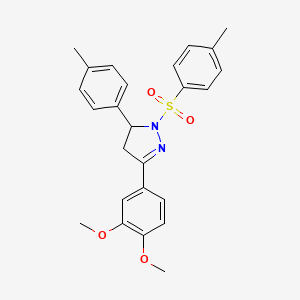

Barceloneic acid A is a farnesyl transferase inhibitor isolated from Phoma . It is also known by its IUPAC name, 2-Hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid .

Synthesis Analysis

A new derivative of this compound, named phomaspether J, was isolated from the mangrove endophytic fungus Phoma herbarum L28 . Its structure was elucidated by comprehensive spectroscopic analysis . The structures of compounds were determined by a combination of spectroscopic and single-crystal X-ray diffraction methods .

Molecular Structure Analysis

The molecular formula of this compound is C16H16O7 . Its average mass is 320.294 Da and its monoisotopic mass is 320.089600 Da .

Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H16O7, an average mass of 320.294 Da, and a monoisotopic mass of 320.089600 Da .

Applications De Recherche Scientifique

Farnesyl-Protein Transferase Inhibition

Barceloneic acid A has been identified as a novel and modest inhibitor of farnesyl-protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins. This inhibition was discovered in a study that isolated three new diphenyl ethers, including this compound, from a fermentation extract of a fungus from the genus Phoma. This compound showed an inhibitory concentration (IC50 value) of 40 µM (Jayasuriya et al., 1995).

Role in Taxonomy and Pathology

Another study highlighted the significance of this compound as a taxonomic marker for Penicillium albocoremium. This research also reported the production of this compound in plant tissues during pathogenicity trials involving P. albocoremium and Allium cepa, indicating its biological role in the interaction between the fungus and the plant host. Additionally, barceloneic acid B, a related compound, showed activity against a P388 murine leukemia cell line (Overy et al., 2005).

Bioorthogonal Chemistry Applications

While not directly related to this compound, a study on bioorthogonal chemical reactions, which are reactions that do not interact or interfere with biological systems, mentioned the use of biarylazacyclooctynones (BARAC) for live cell fluorescence imaging. This research is indicative of the broader context in which similar compounds to this compound could be studied for their applications in bioorthogonal chemistry (Jewett et al., 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

2-hydroxy-6-[2-hydroxy-6-(hydroxymethyl)-4-methoxyphenoxy]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c1-8-3-11(18)14(16(20)21)13(4-8)23-15-9(7-17)5-10(22-2)6-12(15)19/h3-6,17-19H,7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPVIBVOKQAXJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)CO)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045458 |

Source

|

| Record name | Barceloneic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

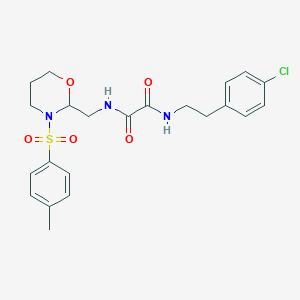

![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)

![(1R,5S)-3-(phenylsulfonyl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850879.png)

![6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2850885.png)

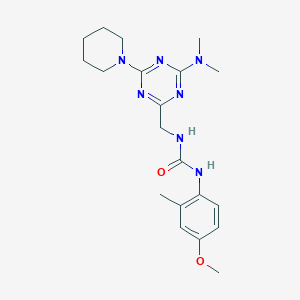

![tert-Butyl 3-{[(3-aminopyridin-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B2850889.png)

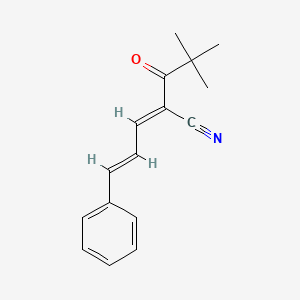

![6-Cyclopropyl-2-[(2-pyridinylmethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2850894.png)